molecular formula C10H15N3O B599623 N-(2-aminoethyl)-2-(methylamino)benzamide CAS No. 174878-15-0

N-(2-aminoethyl)-2-(methylamino)benzamide

Cat. No.: B599623
CAS No.: 174878-15-0
M. Wt: 193.25
InChI Key: PEDWDGJVBBBKHS-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-(methylamino)benzamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This product is characterized by its high purity and is designed for use in various laboratory settings. Researchers can utilize this compound in early-stage investigations, including but not limited to, assay development, target identification, and as a building block in synthetic chemistry. The structural motif of the benzamide core, similar to other researched derivatives, suggests potential utility in exploring biological pathways . The presence of both amino and methylamino functional groups contributes to its reactivity and potential for interaction with biological systems. As with any research chemical, appropriate safety protocols must be followed. Handling should be conducted by trained professionals in a controlled laboratory environment. This product is strictly for research purposes and is not for human consumption, diagnostic use, or any clinical application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDWDGJVBBBKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734213
Record name N-(2-Aminoethyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174878-15-0
Record name N-(2-Aminoethyl)-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 Aminoethyl 2 Methylamino Benzamide

Historical and Current Approaches to Benzamide (B126) Core Synthesis

The formation of the benzamide core is a cornerstone of organic synthesis. Historically, methods often involved the conversion of benzoic acids into more reactive acyl chlorides, which would then react readily with amines. This method, while effective, generates stoichiometric amounts of acidic byproduct (HCl), requiring a base to neutralize and often leading to purification challenges.

Modern approaches frequently employ coupling reagents to facilitate the direct reaction between a carboxylic acid and an amine. These methods are generally milder and offer greater functional group tolerance. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency nih.gov. Other advanced reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used to achieve high yields in amide bond formation nih.gov.

Targeted Synthesis of N-(2-aminoethyl)-2-(methylamino)benzamide

The targeted synthesis of this compound requires the strategic coupling of two key precursor molecules.

The logical precursors for the synthesis are 2-(methylamino)benzoic acid and ethylenediamine (B42938).

2-(methylamino)benzoic acid : This substituted benzoic acid serves as the acyl donor. It is a derivative of anthranilic acid and is commercially available.

Ethylenediamine : This molecule provides the aminoethyl portion of the final compound. A significant challenge in its use is its difunctional nature, as it possesses two primary amine groups. Direct reaction with 2-(methylamino)benzoic acid could lead to a mixture of products, including the desired mono-acylated product and an undesired di-acylated byproduct.

To ensure selectivity, a common strategy is to use a mono-protected version of ethylenediamine. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group. The required precursor is therefore N-Boc-ethylenediamine, or (2-Aminoethyl)carbamic acid tert-butyl ester, which can be synthesized efficiently orgsyn.org. This ensures that only one of the amine groups is available to react with the carboxylic acid.

PrecursorIUPAC NameMolecular FormulaRole
2-(methylamino)benzoic acid2-(Methylamino)benzoic acidC₈H₉NO₂Acyl Donor
N-Boc-ethylenediaminetert-butyl (2-aminoethyl)carbamateC₇H₁₆N₂O₂Acyl Acceptor (Protected)

The primary reaction pathway involves the amide coupling of 2-(methylamino)benzoic acid and N-Boc-ethylenediamine, followed by the removal of the Boc protecting group.

Amide Coupling : The carboxylic acid and the protected amine are dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, such as EDC, and an additive, like HOBt, are added to the mixture, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize any acids formed during the reaction nih.gov. The reaction is then allowed to proceed, often overnight, to form the Boc-protected intermediate, tert-butyl (2-(2-(methylamino)benzamido)ethyl)carbamate.

Deprotection : The Boc group is typically removed under acidic conditions. The protected intermediate is dissolved in a solvent like dichloromethane or dioxane, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added. This cleaves the Boc group, yielding the final product, this compound, as a salt (e.g., hydrochloride or trifluoroacetate salt), which can be isolated or neutralized to the free base.

Optimizing the synthesis focuses on maximizing the yield of the desired product while minimizing impurities. Key factors include:

Coupling Reagents : The choice of coupling reagent can significantly impact yield and reaction time. While EDC/HOBt is effective, more modern reagents may offer higher efficiency for challenging couplings.

Stoichiometry : Precise control over the molar ratios of the reactants, coupling agents, and base is crucial to prevent side reactions and ensure complete consumption of the limiting reagent.

Purification : Purification of the final product is critical. The crude product obtained after deprotection is often purified using techniques like flash column chromatography or recrystallization to remove unreacted starting materials, byproducts from the coupling reaction (e.g., EDC-urea), and residual deprotection agents.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis aims to reduce its environmental impact by minimizing waste and energy usage nih.govacs.orgchemmethod.com.

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product wordpress.comacs.org. It is a key principle of green chemistry acs.orgskpharmteco.com. The calculation is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 buecher.de

Environmental Factor (E-Factor) provides a more practical measure of waste by quantifying the total mass of waste generated per kilogram of product.

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

The waste includes byproducts, unreacted starting materials, solvents, and materials used in workup and purification. Pharmaceutical manufacturing is known for having high E-Factors, often ranging from 25 to over 100, largely due to the extensive use of solvents in multi-step syntheses and purification processes nih.gov. For the synthesis of this compound, significant contributions to the E-Factor would come from the solvents used (e.g., DMF, DCM) and the byproducts of the coupling and deprotection steps.

MetricDefinitionApplication to Synthesis
Atom Economy The efficiency of a reaction in converting reactant atoms to product atoms.The use of coupling agents like EDC and protecting groups like Boc leads to the formation of significant byproducts (urea derivatives, CO₂, isobutylene), resulting in a low theoretical atom economy.
E-Factor The mass ratio of waste to desired product.The multi-step nature of the synthesis, including protection, coupling, deprotection, and chromatographic purification, involves substantial solvent use, contributing to a high E-Factor.

Efforts to improve the greenness of this synthesis could involve using catalytic methods for amide bond formation, employing solvents with lower environmental impact, and developing purification methods that reduce solvent consumption.

Solvent Selection and Environmental Impact Considerations

Commonly used solvents for analogous benzamide syntheses include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). mdpi.com These solvents are effective due to their high polarity, which can stabilize charged intermediates formed during the reaction. However, from an environmental and safety perspective, many traditional solvents present significant drawbacks. DMF, for instance, is considered a toxic compound with potential hepatic effects. mdpi.com

In response to these challenges, the principles of green chemistry are increasingly guiding solvent selection. This approach prioritizes the use of solvents that are less hazardous to human health and the environment, derived from renewable resources, and easily recyclable. The environmental impact of a synthesis process is not limited to the solvent's inherent toxicity but also includes factors like energy consumption for solvent removal and the potential for release into the environment.

Research into greener alternatives for benzamide synthesis has explored various options. Aqueous systems or mixtures of water with organic co-solvents can be highly effective and environmentally benign. mdpi.com The development of solvent selection guides, which rank solvents based on safety, health, and environmental criteria, provides a systematic approach to identifying more sustainable alternatives. These guides may suggest replacements for hazardous solvents like DMF with options such as certain esters or ethers, depending on the specific reaction requirements. mdpi.com

The table below summarizes the characteristics of common solvents, highlighting the shift towards more environmentally friendly options applicable to benzamide synthesis.

SolventTypeRationale for UseEnvironmental/Safety ConcernsPotential Green Alternative(s)
Dimethylformamide (DMF) Polar AproticExcellent solvating power for reactants.Toxic, potential for hepatic disorders. mdpi.comCyrene, Dimethyl Sulfoxide (DMSO)
Dimethyl Sulfoxide (DMSO) Polar AproticHigh polarity, effective for similar reactions. mdpi.comHigh boiling point can complicate removal.Water, Ethanol/Water mixtures
Dichloromethane (DCM) ChlorinatedUsed in coupling reactions for product extraction.Suspected carcinogen, environmental pollutant.2-Methyltetrahydrofuran (2-MeTHF)
Ethanol Polar ProticOften used for recrystallization and purification. orgsyn.orgFlammable.Water
Water AqueousMost environmentally benign solvent.Limited solubility for non-polar reactants.N/A

Process Intensification and Scalability Methodologies

Process intensification (PI) involves the development of innovative equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. energy.govaiche.org When applied to the synthesis of this compound, these methodologies can lead to significant improvements in scalability, sustainability, and cost-effectiveness compared to traditional batch manufacturing. cetjournal.it

A key strategy in process intensification is the transition from batch reactors to continuous flow systems. cetjournal.it Continuous manufacturing, often utilizing microreactors or tubular reactors, offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small internal volume. energy.govcetjournal.it For an exothermic amidation reaction, which is a likely step in the synthesis of this compound, the high surface-area-to-volume ratio in continuous reactors allows for efficient heat removal, preventing thermal runaway and the formation of impurities. cetjournal.it

Several process intensification technologies could be applied to enhance the synthesis and scalability:

Continuous Flow Reactors: Replacing large batch vessels with smaller, continuous systems can increase throughput, improve product consistency, and reduce waste. This "shift to continuous" methodology allows for a drastic reduction in the amount of solvent needed, not only as a reaction medium but also as a heat transfer agent. cetjournal.it

Multifunctional Reactors: These systems integrate multiple unit operations, such as reaction and separation, into a single piece of equipment. aiche.org For example, a reactive distillation column or a membrane reactor could potentially be used to simultaneously form the benzamide and remove by-products, driving the reaction to completion and simplifying downstream processing.

Alternative Energy Sources: The use of alternative energy sources like ultrasound or microwave irradiation can accelerate reaction rates, improve yields, and reduce energy consumption. These methods can often be integrated into flow chemistry setups, further intensifying the process.

The scalability of the synthesis is intrinsically linked to these intensification strategies. Scaling up a traditional batch process often presents significant challenges related to heat management, mixing efficiency, and safety. In contrast, scaling up a continuous process, a concept known as "scaling out," is typically achieved by operating the system for longer durations or by running multiple identical units in parallel. This approach avoids the complexities and risks of redesigning larger reactors and ensures that the optimized reaction conditions developed at the lab scale are maintained during production.

The table below outlines key process intensification methodologies and their potential benefits for the scalable synthesis of this compound.

MethodologyDescriptionKey Advantages for Scalability
Continuous Stirred-Tank Reactors (CSTRs) in Series A series of interconnected reactors providing excellent mixing and temperature control. cetjournal.itImproved safety, consistent product quality, reduced solvent volume.
Plug Flow/Tubular Reactors A continuous reactor where reactants are fed into a tube, allowing for precise control of residence time. cetjournal.itSuperior heat transfer, enhanced safety for exothermic reactions, predictable performance.
Dividing Wall Columns A single distillation column with a vertical partition, combining multiple separation steps. energy.govLower investment and energy costs for purification stages.
High Gravity (HIGEE) Technology Uses high centrifugal forces in a rotating packed bed to intensify mass transfer operations. aiche.orgSignificant reduction in equipment size for extraction or distillation steps.

By implementing these advanced methodologies, the production of this compound can be transformed from a conventional batch process into a modern, efficient, and scalable continuous operation, aligning with the principles of sustainable chemical manufacturing. energy.govcetjournal.it

Chemical Reactivity and Mechanistic Studies of N 2 Aminoethyl 2 Methylamino Benzamide

Amide Bond Reactivity and Hydrolysis Kinetics

The amide bond in N-(2-aminoethyl)-2-(methylamino)benzamide is a key functional group, and its stability and reactivity are of fundamental importance. Generally, amides are relatively stable to hydrolysis due to resonance stabilization. However, under acidic or basic conditions, the amide bond can be cleaved.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the departure of the amine fragment as an ammonium ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is generally less favorable than acid-catalyzed hydrolysis because the amide is less reactive towards nucleophiles. The reaction proceeds through a tetrahedral intermediate, which then expels the amide anion. Studies on N-(hydroxymethyl)benzamide derivatives have shown that under strongly basic conditions, amidic hydrolysis can become a competitive reaction pathway researchgate.net. The kinetics of hydrolysis for related benzamides often follow pseudo-first-order kinetics and can be influenced by pH and temperature researchgate.netnih.gov.

Condition General Mechanism Expected Products
Acidic (e.g., HCl, H₂O, heat)Protonation of carbonyl oxygen, followed by nucleophilic attack of water.2-(Methylamino)benzoic acid and ethylenediammonium salt.
Basic (e.g., NaOH, H₂O, heat)Nucleophilic attack of hydroxide ion on the carbonyl carbon.Salt of 2-(methylamino)benzoic acid and ethylenediamine (B42938).

This table presents the expected products of amide bond hydrolysis based on general chemical principles.

Reactivity of Amine Moieties: Alkylation, Acylation, and Condensation Reactions

This compound possesses two distinct amine functionalities: a primary aliphatic amine and a secondary aromatic amine. The primary amine is generally more nucleophilic and less sterically hindered than the secondary amine, leading to differential reactivity.

Alkylation: Both amine groups can undergo N-alkylation with alkyl halides. However, the reaction with primary amines can be difficult to control, often leading to a mixture of mono- and poly-alkylated products wikipedia.orgmasterorganicchemistry.comlibretexts.org. The secondary aromatic amine is less reactive due to the delocalization of the nitrogen lone pair into the benzene ring. Selective alkylation of the primary amine could potentially be achieved under carefully controlled conditions.

Acylation: The amine groups readily react with acylating agents such as acyl chlorides and anhydrides to form amides youtube.comsemanticscholar.org. Due to its higher nucleophilicity, the primary amine is expected to be acylated preferentially. This reaction is a common method for the synthesis of more complex amide structures nanobioletters.com.

Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases) mdpi.com. These reactions are typically reversible and acid-catalyzed. The secondary amine is generally unreactive under these conditions. Condensation reactions with carboxylic acids or their derivatives can also lead to the formation of new amide bonds, a common strategy in organic synthesis researchgate.netnih.gov.

Reaction Reagent Expected Major Product at Primary Amine Expected Major Product at Secondary Amine
AlkylationMethyl IodideN-(2-(methylamino)ethyl)-2-(methylamino)benzamideN-(2-aminoethyl)-2-(dimethylamino)benzamide
AcylationAcetyl ChlorideN-(2-acetamidoethyl)-2-(methylamino)benzamideN-(2-aminoethyl)-N-methyl-2-(methylamino)benzamide
CondensationBenzaldehydeN-(2-benzylideneaminoethyl)-2-(methylamino)benzamideNo reaction

This table illustrates the expected products from reactions at the amine moieties, highlighting the generally higher reactivity of the primary amine.

Electrophilic and Nucleophilic Substitution on the Benzene Ring

Electrophilic Aromatic Substitution: The electron-donating nature of the methylamino group activates the ring towards electrophilic attack, primarily at the positions ortho and para to it (positions 3, 5, and the carbon bearing the amide). The amide group is deactivating. Therefore, electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions activated by the methylamino group nih.govsemanticscholar.orgnih.gov.

Nucleophilic Aromatic Substitution: Aromatic rings generally undergo nucleophilic substitution only if they are substituted with strong electron-withdrawing groups, which is not the case for this compound researchgate.netbyjus.comwikipedia.orgmasterorganicchemistry.com. The presence of electron-donating groups makes nucleophilic aromatic substitution highly unfavorable.

Oxidative and Reductive Transformations

The functional groups in this compound are susceptible to both oxidation and reduction.

Oxidation: The primary and secondary amines can be oxidized by various oxidizing agents. The outcome of the oxidation depends on the specific reagent and reaction conditions and can lead to a variety of products, including hydroxylamines, nitroso compounds, or imines. The benzene ring can also be oxidized under harsh conditions, potentially leading to ring cleavage.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the benzamide (B126) moiety into a benzylamine derivative. The benzene ring can be reduced to a cyclohexane ring under catalytic hydrogenation at high pressure and temperature.

Investigation of Intramolecular Hydrogen Bonding and Conformational Dynamics

The presence of the ortho-methylamino group and the amide functionality allows for the possibility of intramolecular hydrogen bonding between the amide carbonyl oxygen and the hydrogen of the secondary amine, or between the amide N-H and the nitrogen of the secondary amine mdpi.comnih.govnih.gov. Such hydrogen bonds can significantly influence the molecule's conformation and reactivity by locking it into a more rigid structure mdpi.comresearchgate.net.

The conformational dynamics of the ethylenediamine side chain are also of interest. Rotation around the C-C and C-N single bonds will lead to various conformers, some of which may be stabilized by intramolecular hydrogen bonding involving the primary amine. Computational studies and spectroscopic techniques like NMR can provide insights into the preferred conformations and the energy barriers between them.

Computational Chemistry and Theoretical Characterization of N 2 Aminoethyl 2 Methylamino Benzamide

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, can provide detailed information about the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler quantity. This approach allows for a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like N-(2-aminoethyl)-2-(methylamino)benzamide, DFT calculations would be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles.

In studies of other benzamide (B126) derivatives, such as 4-Amino-N-[2-(diethylamino)Ethyl]Benzamide, DFT with the B3LYP functional and a 6-311G(d,p) basis set has been successfully used to compute ground state electronic characteristics and optimize molecular geometries. cas.orgmdpi.com Similar approaches could be applied to this compound to elucidate its structural and electronic properties. These calculations would also yield important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For related benzamide compounds, MEP analysis has been used to reveal positive potential sites around certain parts of the molecule and negative potential sites around others, providing insights into potential sites for intermolecular interactions. mdpi.com

Conformational Analysis via Computational Methods

Molecules with flexible single bonds, such as the ethylamino side chain in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Computational methods are essential for exploring the conformational space of a molecule. A common approach is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers. For instance, in the study of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide, PES analysis was employed to investigate the conformational preferences of the molecule. chemaxon.com A similar systematic search could be applied to the rotatable bonds in this compound to map its conformational landscape. More exhaustive explorations of the full conformational space can be achieved using ab initio and DFT computations, which have been used to identify numerous relaxed structures and the transition states that connect them for other complex molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides valuable tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for structure elucidation, and the accurate prediction of NMR chemical shifts is a significant area of computational research.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of these predictions can be high, with strong correlations often observed between theoretical and experimental data for similar molecules. mdpi.com In studies of related benzamide complexes, a strong correlation (R² values up to 0.9765) between observed and theoretical ¹H-NMR shifts has been demonstrated. cas.orgmdpi.com

The field of NMR prediction is also advancing through the use of machine learning algorithms. Programs trained on large databases of experimental NMR data can predict chemical shifts with high accuracy, often much faster than traditional quantum mechanical approaches. wikipedia.org Such tools could provide a rapid and reliable prediction of the NMR spectrum of this compound.

In Silico Assessment of Chemical Reactivity and Reaction Pathways

Computational methods, particularly DFT, can be used to predict the chemical reactivity of a molecule. Global reactivity descriptors derived from the energies of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's propensity to donate or accept electrons. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to the HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to the LUMO energy).

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters, which have been calculated for other benzamide derivatives using conceptual DFT, could be computed for this compound to provide a quantitative assessment of its reactivity. cas.org

Furthermore, computational chemistry can be used to explore potential reaction pathways by locating transition state structures and calculating activation energies. This would be valuable for understanding the synthesis, degradation, or metabolic pathways involving this compound.

Molecular Dynamics Simulations of Intermolecular Interactions with Non-Biological Entities

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and intermolecular interactions.

For this compound, MD simulations could be used to study its interactions with various non-biological entities, such as solvents, surfaces, or other small molecules. For example, simulations could model the solvation of the molecule in different solvents, providing insights into its solubility and the structure of the solvent shell around it.

MD simulations are also well-suited to investigate interactions at an atomic level, for instance, how a molecule might interact with a material surface or aggregate with other molecules. These simulations can reveal important information about binding modes, interaction energies, and the dynamic nature of these interactions. While no specific MD studies on this compound are available, the methodology has been extensively applied to understand the interactions of other small molecules in various environments.

N 2 Aminoethyl 2 Methylamino Benzamide As a Synthetic Building Block and Intermediate

Derivatization Strategies for Novel Benzamide (B126) Analogues

The strategic modification of N-(2-aminoethyl)-2-(methylamino)benzamide at its distinct functional groups is a key approach to generating new benzamide analogues. These derivatization strategies enable the fine-tuning of the molecule's physicochemical properties and biological activities.

Modification of the Benzoyl Moiety

The benzoyl portion of the molecule offers a prime location for structural modifications. The aromatic ring can be functionalized through electrophilic aromatic substitution reactions, introducing a variety of substituents such as halogens, nitro groups, or alkyl chains. nih.govnih.gov These modifications can significantly influence the electronic properties and steric profile of the molecule. For instance, the introduction of a halogen atom can alter the molecule's lipophilicity and binding interactions with biological targets. nih.gov Furthermore, the carbonyl group of the benzamide can be a site for reactions, although this is less common than ring substitution.

Table 1: Examples of Benzoyl Moiety Modifications

Modification Type Reagents/Conditions Potential Outcome Reference
Halogenation Halogenating agent (e.g., NBS, NCS) Altered lipophilicity and electronic properties nih.gov
Nitration Nitrating mixture (HNO₃/H₂SO₄) Introduction of a versatile nitro group for further functionalization nih.gov
Friedel-Crafts Alkylation/Acylation Alkyl/Acyl halide and Lewis acid Addition of alkyl or acyl groups to the aromatic ring nih.gov

Substitution on the Aminoethyl Chain

Table 2: Derivatization of the Aminoethyl Chain

Reaction Type Reagents/Conditions Resulting Functional Group Reference
Acylation Acid chloride, pyridine Amide cyberleninka.ru
Alkylation Alkyl halide, base Secondary or tertiary amine nih.gov
Sulfonylation Sulfonyl chloride, base Sulfonamide medcraveonline.com

Alterations to the Methylamino Group

The secondary methylamino group attached to the benzoyl ring provides another point for diversification. While less reactive than the primary amine of the ethylenediamine (B42938) moiety, it can still participate in various chemical reactions. For instance, it can be further alkylated to form a tertiary amine or potentially be involved in cyclization reactions. nih.gov Modification at this position can influence the conformation of the molecule and its ability to interact with specific biological targets.

Applications in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of multiple reactive functional groups makes this compound an excellent precursor for the synthesis of complex heterocyclic compounds. nih.govgoogle.com The amino groups and the amide functionality can participate in intramolecular cyclization reactions to form a variety of ring systems. For example, condensation reactions can lead to the formation of benzodiazepines, quinazolinones, or other fused heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. nih.govacs.org The specific heterocyclic system formed can be controlled by the choice of reagents and reaction conditions.

Role in Ligand Design for Chemical Probes

The adaptable scaffold of this compound makes it a valuable component in the design of chemical probes. nih.gov Chemical probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. The ability to systematically modify the different parts of the this compound structure allows for the optimization of binding affinity and selectivity for a target of interest.

Design and Synthesis of Scaffolds for Protein-Ligand Interaction Studies in Chemical Biology

In the field of chemical biology, understanding the interactions between small molecules and proteins is crucial for drug discovery and elucidating biological pathways. nih.gov The this compound scaffold can be utilized to create libraries of compounds for screening against specific protein targets. By attaching photoreactive groups or affinity tags to different positions on the molecule, it can be converted into a photoaffinity probe. nih.gov These probes can be used to covalently label the binding site of a target protein, enabling its identification and characterization. The derivatization potential of the scaffold allows for the systematic exploration of the structure-activity relationship (SAR) to develop highly potent and selective probes. nih.gov

This compound: A Synthetic Enigma in Chelation Chemistry

Despite extensive investigation into the coordination chemistry of analogous compounds, a thorough review of scientific literature and chemical databases reveals a notable absence of studies on the specific molecule, this compound. Consequently, there is no available research detailing its role as a synthetic building block and intermediate in the context of chelation chemistry and metal complex formation.

The scientific community has explored a variety of related benzamide and ethylenediamine derivatives, establishing their capacity to act as ligands for a wide array of metal ions. For instance, studies on other N-substituted 2-aminobenzamides have shown their potential to coordinate with metals, often through the nitrogen and oxygen atoms of the amide group and the amino substituent. Similarly, ligands incorporating an ethylenediamine backbone are well-documented for their chelating properties, readily forming stable complexes with transition metals through their nitrogen donor atoms.

However, the unique structural combination within this compound, featuring a primary amine, a secondary amine, and an amide group, presents a theoretical framework for versatile coordination behavior. Hypothetically, this compound could act as a tridentate ligand, coordinating to a metal center through the two nitrogen atoms of the ethylenediamine moiety and the oxygen or nitrogen atom of the benzamide group. The specific coordination mode would likely be influenced by factors such as the nature of the metal ion, the reaction conditions, and the solvent system employed.

Unfortunately, without experimental data, any discussion of its chelation chemistry remains purely speculative. There are no published findings on the synthesis of its metal complexes, nor any characterization data such as spectroscopic analyses (IR, NMR, UV-Vis), single-crystal X-ray diffraction studies, or measurements of complex stability. As such, data tables detailing bond lengths, bond angles, coordination numbers, or stability constants for metal complexes of this compound cannot be compiled.

The absence of this compound from the vast body of chemical literature suggests that it may be a novel compound that has not yet been synthesized or that its synthesis and characterization have not been publicly disclosed. Therefore, the exploration of the chelation chemistry and metal complex formation of this compound represents an open and potentially fruitful area for future research in coordination and inorganic chemistry.

Biological Investigation of N 2 Aminoethyl 2 Methylamino Benzamide in Non Human Systems and in Vitro Models

Development of Radiotracer Analogues for Molecular Imaging Research MethodologiesThe development of radiotracer analogues based on the N-(2-aminoethyl)-2-(methylamino)benzamide scaffold has not been reported. The field of molecular imaging has explored numerous other benzamide (B126) derivatives as radiotracers, particularly for melanoma imaging, but none are direct analogues of this specific compound.researchgate.netnih.gov

Due to the absence of specific research data for each section of the required outline, this article cannot be completed at this time.

Advanced Analytical and Bioanalytical Methodologies for N 2 Aminoethyl 2 Methylamino Benzamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science and is widely used for the analysis of pharmaceutical compounds and research chemicals. Its high resolving power allows for the separation of the main compound from impurities, degradants, and other matrix components.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile or thermally unstable compounds like N-(2-aminoethyl)-2-(methylamino)benzamide. A reverse-phase (RP-HPLC) method is typically the most suitable approach for this type of molecule. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The pH of the buffer is a critical parameter to control the ionization state of the two amine groups, thereby affecting retention and peak shape. The addition of an acid modifier like formic acid or phosphoric acid to the mobile phase is common for improving peak symmetry and for ensuring compatibility with mass spectrometry (MS) detection. Detection is typically achieved using a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light, likely in the range of 230-280 nm. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard of known concentration. The purity of various benzamide derivatives is commonly checked using HPLC. kapillarelektrophorese.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reverse-phase column offering good retention and resolution for aromatic amines.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Provides good peak shape and is compatible with MS detection. researchgate.net
Gradient 5% B to 95% B over 20 minutes A gradient elution is suitable for separating the main compound from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm The benzamide aromatic ring provides strong UV absorbance for sensitive detection.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, direct analysis of this compound by GC is challenging. The compound's high polarity, due to the two amine groups, and its relatively high molecular weight make it non-volatile and prone to thermal degradation at the high temperatures used in the GC inlet and column. nih.gov

To overcome this limitation, chemical derivatization is required. wikipedia.org Derivatization is a process that chemically modifies the analyte to make it more volatile and thermally stable. For compounds with active hydrogens, such as amines, silylation is a common and effective technique. nih.gov Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen atoms on both the primary and secondary amines with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This process significantly reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. nih.govwikipedia.org

Once derivatized, the sample is injected into the GC-MS system. The compound is separated from other derivatized impurities on a capillary column (e.g., a low-polarity phenyl-arylene polymer column) and subsequently detected by the mass spectrometer. The MS provides a mass spectrum, which is a fragmentation pattern that serves as a chemical "fingerprint," allowing for highly specific identification and quantification.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

Parameter Suggested Condition Rationale
Derivatization Reagent: MTBSTFA in AcetonitrileConditions: Heat at 70-100 °C Silylation is a robust method for derivatizing primary and secondary amines to increase volatility. nih.gov
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A common, low-polarity column suitable for a wide range of derivatized organic compounds.
Carrier Gas Helium at 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min A temperature ramp is necessary to elute the derivatized compound and separate it from impurities.
Injector Temp. 280 °C Ensures complete volatilization of the derivatized analyte.
MS Ionization Electron Impact (EI) at 70 eV Standard ionization mode that produces reproducible fragmentation patterns for library matching.

| Detection Mode | Selected Ion Monitoring (SIM) | For high-sensitivity quantification by monitoring specific fragment ions of the derivatized analyte. |

Electrophoretic Separations in Complex Chemical Mixtures

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC and can be particularly useful for analyzing charged species in complex mixtures. nih.gov Given that this compound possesses two basic amine groups, it is an ideal candidate for analysis by CE, particularly in the Capillary Zone Electrophoresis (CZE) mode.

In CZE, separation is achieved based on the different migration speeds of charged analytes in an electric field. By using a background electrolyte (BGE) with an acidic pH (e.g., a phosphate or formate buffer below pH 5), both amine groups on the molecule will be protonated, conferring a net positive charge. This allows the molecule to migrate toward the cathode, and its velocity will be dependent on its charge-to-size ratio, enabling separation from other charged or neutral impurities. nih.gov CZE is known for its high efficiency, short analysis times, and minimal consumption of sample and reagents. nih.gov

For separating the target compound from neutral impurities, Micellar Electrokinetic Chromatography (MEKC) could be employed. MEKC is a mode of CE that introduces a surfactant (like sodium dodecyl sulfate, SDS) into the BGE at a concentration above its critical micelle concentration. wikipedia.orgscispace.com This forms micelles that act as a pseudo-stationary phase, and separation occurs based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. kapillarelektrophorese.com

Table 3: Potential Capillary Zone Electrophoresis (CZE) Conditions

Parameter Suggested Condition Rationale
Capillary Fused-silica, 50 µm ID, 50 cm total length Standard capillary dimensions for CZE.
Background Electrolyte (BGE) 50 mM Phosphate buffer, pH 2.5 An acidic buffer ensures full protonation of the amine groups, leading to positive charge and electrophoretic mobility.
Applied Voltage +20 kV A high voltage provides efficient separation and short analysis times.
Temperature 25 °C Controlled temperature ensures migration time reproducibility.
Injection Hydrodynamic (e.g., 50 mbar for 5 s) A common and reproducible method for sample introduction in CE.

| Detection | UV at 214 nm or 254 nm | Detection at lower wavelengths can increase sensitivity for some compounds. |

Spectrophotometric and Fluorometric Assays for Reaction Monitoring and Quantification

Spectrophotometric and fluorometric assays are often used for rapid quantification and for monitoring the progress of chemical reactions.

UV-Visible spectrophotometry can be used for direct quantification of this compound in solution. The benzamide chromophore absorbs UV light, and according to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A simple assay would involve preparing a calibration curve from standards of known concentration and measuring the absorbance of the unknown sample at the wavelength of maximum absorbance (λmax). While this method is fast and simple, it is less specific than chromatographic techniques and can be subject to interference from other UV-absorbing compounds in the sample. researchgate.net

Fluorometric analysis offers significantly higher sensitivity and specificity compared to absorbance-based methods. wikipedia.org While the native fluorescence of this compound is not expected to be strong, its primary and secondary amine groups are ideal targets for derivatization with fluorogenic reagents. Reagents such as dansyl chloride or fluorescamine react with amines to produce highly fluorescent derivatives. analyticaltoxicology.com The resulting fluorescence intensity is measured using a fluorometer and is proportional to the concentration of the analyte. This approach allows for quantification at much lower concentrations than spectrophotometry and is well-suited for bioanalytical applications where sample amounts may be limited. wikipedia.orgcreative-proteomics.com

Table 4: Spectroscopic and Fluorometric Assay Parameters

Method Parameter Suggested Approach Rationale
Spectrophotometry Wavelength (λmax) ~240-260 nm (scan required) Determination of λmax of the benzamide chromophore for maximum sensitivity.
Solvent Methanol or Acetonitrile Use of a UV-transparent solvent.
Quantification External standard calibration curve Standard method for concentration determination via Beer-Lambert law.
Fluorometry Derivatization Reagent Dansyl Chloride Reacts with primary and secondary amines to yield a highly fluorescent product. analyticaltoxicology.com
Excitation/Emission λ ~340 nm / ~520 nm (for Dansyl) Characteristic wavelengths for the fluorescent derivative must be determined experimentally.

Q & A

Q. What are the standard synthetic routes for N-(2-aminoethyl)-2-(methylamino)benzamide?

The compound is synthesized via a coupling reaction between 2-(methylamino)benzoic acid and ethylenediamine, typically using N,N'-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation . Alternative routes involve Boc-protected intermediates (e.g., N-Boc-2-aminoacetaldehyde), which are deprotected post-synthesis using HCl in dioxane . Purification methods include recrystallization or chromatography (HPLC) to achieve >90% purity .

Q. How is the purity and structural integrity of the compound validated?

Characterization relies on 1H NMR (e.g., δ 7.14–8.55 ppm for aromatic protons, δ 3.32–4.37 ppm for ethylenediamine protons) and ESI-MS (e.g., m/z 323.7 [M+H]+) . HPLC is used to confirm purity (>95%), with retention times calibrated against standards . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What in vitro assays are used to evaluate its biological activity?

Anticancer activity is tested using cell viability assays (e.g., MTT) against cancer cell lines, with reported IC50 values in the micromolar range (e.g., 5–20 µM for HeLa cells) . Antiviral activity against HBV is measured via qPCR to quantify APOBEC3G-mediated viral replication inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Derivatives with substituted aromatic rings (e.g., 2,4-dichloro or trifluoromethyl groups) show enhanced Trypanosoma brucei inhibition (IC50 < 1 µM) . Electron-withdrawing groups improve target binding by modulating electron density at the amide nitrogen. For example, compound 13 (2,4-dichloro substituents) achieves 57% yield and higher potency than the parent compound .

Q. What strategies enable radiolabeling for imaging applications?

Fluorine-18 labeling (e.g., via mesylate precursor displacement with [18F]fluoride) allows positron emission tomography (PET) imaging. Biodistribution studies in murine models show tumor uptake of 2.5–3.7% ID/g, with tumor-to-muscle ratios >5:1 at 2 hours post-injection . Optimal probes balance sigma-2 receptor affinity (Ki < 10 nM) and low sigma-1 off-target binding .

Q. How do reaction conditions influence functionalization mechanisms?

Copper(II)-mediated C-H oxidation diverges under acidic vs. basic conditions. For example, N-(8-quinolinyl)benzamide undergoes methoxylation (basic) via organometallic pathways or chlorination (acidic) via single-electron-transfer mechanisms . Solvent choice (e.g., chloroform vs. dichloromethane) and temperature (4°C to rt) critically impact regioselectivity .

Q. What analytical challenges arise in characterizing complex derivatives?

Co-eluting impurities in HCl salt forms require HPLC-MS hyphenation for resolution . For isomers (e.g., compounds 18 and 19 ), 2D NMR (COSY, NOESY) clarifies spatial arrangements . Dynamic light scattering (DLS) detects aggregation in aqueous buffers, which may skew bioactivity data .

Q. How can mechanistic studies resolve contradictory bioactivity data?

Discrepancies in IC50 values across cell lines may arise from differential expression of molecular targets (e.g., APOBEC3G in HBV vs. p53 in cancer cells). Knockdown experiments (siRNA) or isothermal titration calorimetry (ITC) validate target engagement . For example, APOBEC3G overexpression correlates with a 2.5-fold increase in antiviral efficacy .

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